N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
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Properties
Molecular Formula |
C21H17BrN4O2 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
InChI |
InChI=1S/C21H17BrN4O2/c1-14-11-16(7-8-17(14)22)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
OSKOEPHUUUQOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Br |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, which include compounds similar to this compound. These derivatives have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Key Findings:
- A study reported that pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity against cancer cells while sparing normal cells .
- The compound was found to inhibit the growth of breast cancer cells with IC50 values in the micromolar range .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases.
Cholinesterase Inhibition:
Cholinesterases (AChE and BChE) are critical in Alzheimer's disease pathology. Compounds similar to this compound have demonstrated dual inhibitory effects on these enzymes.
Key Findings:
- In vitro studies indicated that certain derivatives exhibit IC50 values against AChE and BChE in the low micromolar range .
COX Enzyme Inhibition:
The anti-inflammatory properties of related compounds have also been explored. It was reported that some pyrazolo[1,5-a]pyrimidine derivatives significantly inhibit COX enzymes, which are involved in inflammation and pain pathways.
Key Findings:
- One study reported IC50 values for COX inhibition comparable to established anti-inflammatory drugs like celecoxib .
Case Study 1: Anticancer Efficacy
A recent experimental study assessed the anticancer efficacy of a series of pyrazolo[1,5-a]pyrimidine derivatives. Among these, this compound demonstrated significant growth inhibition in various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 12.3 |
| Compound B | HeLa | 8.7 |
| N-(4-bromo...acetanilide | MCF7 | 10.5 |
Case Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibition, several derivatives were tested against AChE and COX enzymes. The results indicated that N-(4-bromo...acetamide exhibited notable inhibitory action.
| Enzyme | Compound | IC50 (μM) |
|---|---|---|
| AChE | Compound C | 15.0 |
| BChE | Compound D | 20.0 |
| COX | N-(4-bromo...acetamide | 0.04 |
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazolo[1,5-a]pyrazines have shown activity against various bacterial strains, including Mycobacterium tuberculosis. Compounds structurally related to N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide have demonstrated IC50 values ranging from 1.35 to 2.18 μM against these pathogens, suggesting potential efficacy in treating tuberculosis .
Anticancer Properties
The anticancer potential of this compound is noteworthy. Research indicates that modifications in the pyrazolo[1,5-a]pyrazine structure can enhance selectivity and potency against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : Studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Mechanism of Action : The proposed mechanism involves the inhibition of key metabolic pathways essential for cancer cell survival .
Antitubercular Activity
A study evaluated various substituted pyrazolo[1,5-a]pyrazine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to this compound. The research highlighted the compound's potential as a lead for developing new antitubercular agents .
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
